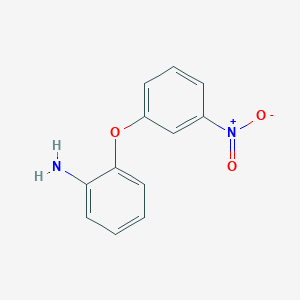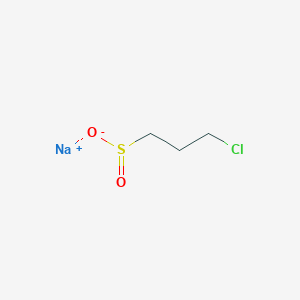
Sodium 3-chloropropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-chloropropane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₆ClNaO₂S. It is a sodium salt of 3-chloropropane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-chloropropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropane-1-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-chloropropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted organosulfur compounds.
Applications De Recherche Scientifique
Sodium 3-chloropropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which sodium 3-chloropropane-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 3-chloropropane-1-sulfinate is unique due to its specific structure, which includes a chlorine atom and a sulfinic acid group. This structure imparts distinct reactivity and properties compared to other sulfinates. For example, sodium methanesulfinate lacks the chlorine atom, making it less reactive in certain substitution reactions .
Propriétés
Formule moléculaire |
C3H6ClNaO2S |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
sodium;3-chloropropane-1-sulfinate |
InChI |
InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
BTQAWIGOXURPBF-UHFFFAOYSA-M |
SMILES canonique |
C(CS(=O)[O-])CCl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


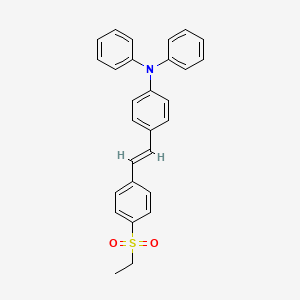
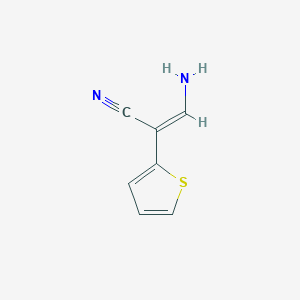
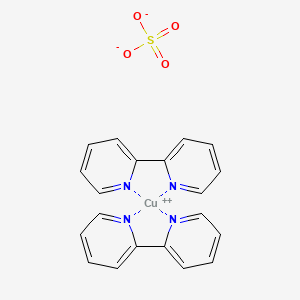
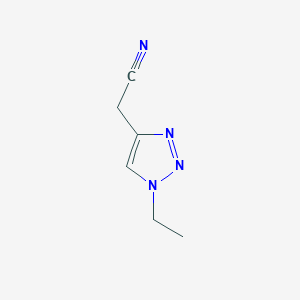
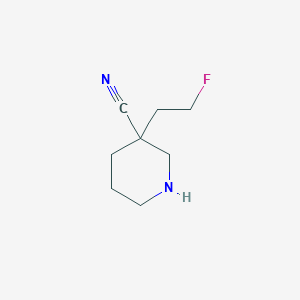
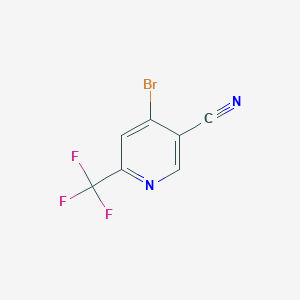
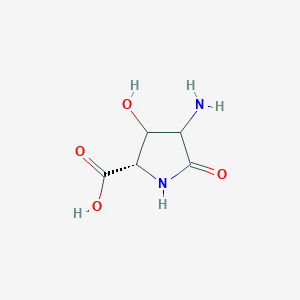
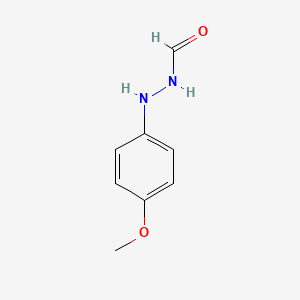
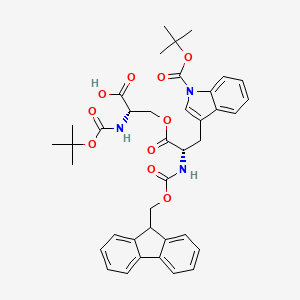

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
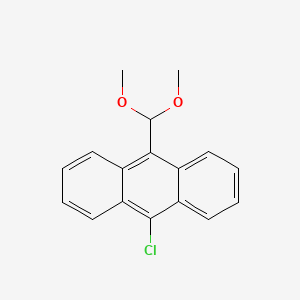
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
